2-hydroxy-N'-(4-methoxybenzylidene)benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.
Chemical Reactions Analysis
2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.
Scientific Research Applications
2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: It is used as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with metal ions to form stable complexes. These complexes can inhibit the corrosion of metals by forming a protective layer on the metal surface . In biological systems, the compound may exert its effects by interacting with cellular targets, leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide include:
- 4-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]benzohydrazide
- 4-hydroxy-N’-[(E)-(2-methoxy naphthalene)methylidene]benzohydrazide
- 4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications.
Properties
CAS No. |
3291-01-8 |
---|---|
Molecular Formula |
C15H14N2O3 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O3/c1-20-12-8-6-11(7-9-12)10-16-17-15(19)13-4-2-3-5-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-10+ |
InChI Key |
UNTUZVVEMVWURQ-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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